1,1-DICHLOROETHYLENE-D2

Description

BenchChem offers high-quality 1,1-DICHLOROETHYLENE-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-DICHLOROETHYLENE-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

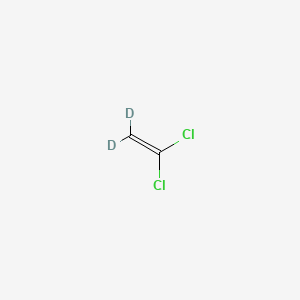

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2,2-dideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXVIGDEPROXKC-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-73-5 | |

| Record name | Ethene-1,1-d2, 2,2-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene-1,1-d2, 2,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

1,1-Dichloroethene-d2 molecular weight and formula

Technical Monograph: 1,1-Dichloroethene-d2 (

Executive Summary

1,1-Dichloroethene-d2 (1,1-DCE-d2), also known as Vinylidene Chloride-d2, is the stable deuterium-labeled isotopologue of 1,1-dichloroethene. It serves as a critical tool in quantitative bioanalysis and mechanistic toxicology. Its primary utility lies in its application as an Internal Standard (IS) for the quantification of volatile organic compounds (VOCs) in environmental matrices and as a mechanistic probe for investigating cytochrome P450 2E1 (CYP2E1) metabolic pathways.

By replacing the hydrogen atoms with deuterium (

Physicochemical Characterization

The substitution of protium (

Table 1: Core Physicochemical Properties

| Property | Data | Notes |

| Chemical Name | 1,1-Dichloroethene-d2 | Synonyms: Vinylidene chloride-d2 |

| CAS Registry Number | 22280-73-5 | Distinct from non-labeled CAS 75-35-4 |

| Molecular Formula | Often written as | |

| Molecular Weight | 98.96 g/mol | Standard 1,1-DCE is 96.94 g/mol |

| Exact Mass | 97.966 | Monoisotopic mass ( |

| Boiling Point | ~31.7 °C | Similar to non-deuterated analog |

| Density | ~1.23 g/mL | Slightly higher than non-deuterated (1.21 g/mL) |

| Isotopic Purity | Critical for MS spectral clarity |

Scientific Insight: The mass difference of approximately 2.02 Da allows for baseline separation of the isotopologue from the analyte in Mass Spectrometry (MS), provided the isotopic purity is sufficient to minimize the contribution of

Synthesis and Production Methodologies

The synthesis of 1,1-DCE-d2 requires controlled deuteration to ensure high isotopic enrichment. The two primary pathways involve Dehydrochlorination (the industrial mimetic route) and Deuteroacetylene Addition .

Route A: Dehydrochlorination of 1,1,2-Trichloroethane-d3

This is the most common laboratory-scale synthesis, mirroring the industrial production of vinylidene chloride but utilizing fully deuterated precursors.

-

Precursor Synthesis: Deuterated vinyl chloride (

) is chlorinated to form 1,1,2-trichloroethane-d3 ( -

Elimination: The 1,1,2-trichloroethane-d3 undergoes base-catalyzed dehydrochlorination (using

or NaOH) at elevated temperatures (~100°C).[1] -

Purification: Fractional distillation isolates 1,1-DCE-d2 from the 1,2-DCE-d2 isomer.

Route B: Deuteroacetylene Chlorination

A direct addition method involving the reaction of deuteroacetylene (

Figure 1: Synthetic pathways for the production of 1,1-Dichloroethene-d2. The dehydrochlorination route is preferred for specificity.

Analytical Validation & Protocols

To validate the identity and purity of 1,1-DCE-d2, a multi-modal approach is required.

Protocol: Identity Verification

-

GC-MS Analysis:

-

Column: DB-624 or equivalent (volatile specific).

-

Method: Electron Ionization (EI).

-

Criteria: The molecular ion cluster should shift from m/z 96/98/100 (standard) to m/z 98/100/102 (d2-labeled).

-

Fragmentation: Look for the loss of Cl (M-35). The fragment

will appear at m/z 63/65 (vs m/z 61/63 for non-deuterated).

-

-

NMR Spectroscopy:

-

NMR: Should be silent (no peaks) in the alkene region (typically ~5-6 ppm). Residual peaks indicate incomplete deuteration (

- NMR: The carbon signal will appear as a quintet (split by two deuterium atoms, spin=1) rather than a singlet, with a slight upfield isotope shift.

-

NMR: Should be silent (no peaks) in the alkene region (typically ~5-6 ppm). Residual peaks indicate incomplete deuteration (

Figure 2: Analytical decision tree for validating the isotopic purity and identity of 1,1-DCE-d2.

Applications in Research & Development

A. Internal Standard for Environmental Analysis

In EPA Methods (e.g., Method 8260 for VOCs), 1,1-DCE-d2 is an ideal Internal Standard .

-

Why? It co-elutes with 1,1-DCE but is spectrally distinct.

-

Benefit: Corrects for matrix effects, injection variability, and detector drift more accurately than fluorinated analogs (like fluorobenzene) which may have different partition coefficients.

B. Mechanistic Toxicology (Metabolic Stability)

1,1-DCE is hepatotoxic, primarily activated by CYP2E1 to an unstable epoxide.

-

Kinetic Isotope Effect (KIE): Replacing H with D strengthens the C-H bond (C-D is stronger).

-

Experiment: If C-H bond breakage is the rate-determining step (RDS) in the oxidation to the epoxide, the reaction rate (

) will be significantly > 1 (Primary KIE). -

Outcome: Researchers use 1,1-DCE-d2 to slow down the metabolic activation, proving the role of CYP2E1-mediated oxidation in toxicity.

Figure 3: Metabolic activation pathway of 1,1-DCE. The d2-analog is used to probe the kinetics of the CYP2E1 oxidation step.

Handling and Safety

-

Volatility: 1,1-DCE-d2 boils at ~31.7°C. It must be stored in a sealed container, preferably refrigerated (

), to prevent evaporation and polymerization. -

Stabilization: Like the non-deuterated form, it is prone to autopolymerization. Commercial preparations often contain MEHQ (4-methoxyphenol) as an inhibitor.

-

Toxicity: Treat as a potential carcinogen and hepatotoxin. Use only in a fume hood.

-

Flammability: Highly flammable (Flash point: -25°C). Keep away from static discharge.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12233278, Ethene-1,1-d2, 2,2-dichloro-. Retrieved from [Link][2]

-

U.S. EPA (2002). Toxicological Review of 1,1-Dichloroethylene. Washington, D.C. Retrieved from [Link]

-

Henschler, D. (1977). Metabolism and Mutagenicity of Halogenated Olefins: A Comparison of Structure and Activity. Environmental Health Perspectives. Retrieved from [Link]

- Simmonds, P. G., et al. (1995).Global trends and emission estimates of 1,1-dichloroethane and 1,1-dichloroethene. Journal of Geophysical Research. (Context on environmental persistence and analysis).

Sources

Navigating the Safe Handling of 1,1-Dichloroethylene-d2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the integration of isotopically labeled compounds like 1,1-Dichloroethylene-d2 is a cornerstone of mechanistic and metabolic studies. However, the unique properties of this deuterated analogue, while scientifically valuable, necessitate a rigorous and informed approach to safety. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures associated with 1,1-Dichloroethylene-d2, drawing from established data on its non-deuterated counterpart, 1,1-Dichloroethylene.

Hazard Identification and Risk Assessment: Understanding the Threat

1,1-Dichloroethylene is a volatile, colorless liquid with a mild, sweet odor.[1][2] It is classified as an extremely flammable liquid and vapor, posing a significant fire risk.[3] The primary health concerns associated with this compound are its toxicity upon ingestion and inhalation, and its potential as a carcinogen.[3][4]

Key Hazards:

-

Flammability: Extremely flammable with a low flash point and wide explosive limits.[5][6] Vapors can travel a considerable distance to an ignition source.[6]

-

Toxicity: Toxic if swallowed and harmful if inhaled.[3][7] Animal studies indicate that ingestion of even small amounts can be fatal or cause serious organ damage.[4]

-

Organ Damage: Chronic exposure may cause damage to the liver and kidneys.[4][8] Prolonged or repeated inhalation can also affect the nose.

-

Carcinogenicity: Suspected of causing cancer.[3] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5]

-

Irritation: Causes serious eye irritation and skin irritation.[3]

-

Central Nervous System Effects: High concentrations can lead to CNS depression, with symptoms including drowsiness, dizziness, and unconsciousness.[5][7]

Hazard Summary Flowchart

Caption: A summary of the primary physical and health hazards associated with 1,1-Dichloroethylene-d2.

Prudent Handling and Storage: A Proactive Approach to Safety

Given the significant hazards, a meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 1,1-Dichloroethylene-d2 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[7]

Recommended PPE:

-

Hand Protection: Wear chemically resistant gloves (e.g., Viton®, Barrier®).

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or in situations with a high risk of exposure, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: In case of inadequate ventilation, wear a NIOSH-approved respirator with an organic vapor cartridge.[9]

Safe Handling Practices

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors, mist, or gas.[7] Avoid contact with skin and eyes.[7]

-

Prevent Fire and Explosion: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use only non-sparking tools and take precautionary measures against static discharge.[7]

-

Hygienic Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[7]

Storage Requirements

Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3][7] Keep containers tightly closed when not in use.[7] The substance is sensitive to air and moisture.[7] Do not seal containers gas-tight.[3]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills: Evacuate the area. Remove all ignition sources.[6][10] Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3] Collect the absorbed material in a suitable, closed container for disposal.[11]

-

Large Spills: Evacuate non-essential personnel. Wear appropriate PPE, including respiratory protection.[10] Contain the spill to prevent it from entering sewers or waterways.[3] Use a foam suppressant to reduce vapor generation.

Emergency Response Decision Tree

Caption: A decision tree for responding to emergencies involving 1,1-Dichloroethylene-d2.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂D₂Cl₂ | N/A |

| Molecular Weight | ~98.96 g/mol | Calculated |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild, sweet | [1][2] |

| Boiling Point | 32 °C (90 °F) | [5] |

| Melting Point | -122 °C (-188 °F) | [5] |

| Density | 1.213 g/cm³ at 20 °C | [5] |

| Solubility in Water | 2,240 mg/L at 25 °C | [5] |

| Vapor Pressure | 500 mmHg at 20 °C | [5] |

| Flash Point | -22.8 °C (-9.0 °F) | [5] |

Toxicological Information

The toxicological profile of 1,1-Dichloroethylene is well-documented and serves as the basis for assessing the risks of its deuterated analog.

-

Acute Toxicity: The oral LD50 in rats is 200 mg/kg.[4] The inhalation LC50 in rats is not definitively established but is known to be harmful.[4]

-

Chronic Toxicity: Long-term exposure can lead to liver and kidney damage.[4][8] Animal studies have shown evidence of renal tubular injury in rats after prolonged exposure.[4]

-

Carcinogenicity: There is limited evidence of a carcinogenic effect in humans.[4] However, it is suspected of causing cancer.[3]

-

Reproductive and Developmental Toxicity: Studies in animals have not shown reproductive or developmental effects at doses that did not also cause maternal toxicity.[12]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local regulations. It is considered a hazardous waste and should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[11]

Conclusion

While 1,1-Dichloroethylene-d2 is a valuable tool in scientific research, its inherent hazards demand a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

Wisconsin Department of Health Services. (2023, July 31). 1,1-Dichloroethylene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, July 7). 1,1-Dichloroethene - Safety Data Sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022, April 27). ToxFAQs™ for 1,1-Dichloroethene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022, April 4). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

-

XiXisys. (n.d.). SDS/MSDS - CAS:118818-95-4. Retrieved from [Link]

-

Minnesota Department of Health. (2023, November). 1,1-Dichloroethylene Toxicological Summary. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Vinylidene Chloride (1,1-Dichloroethylene). Retrieved from [Link]

-

Environment and Climate Change Canada. (n.d.). Fact sheet: 1,1-dichloroethene. Retrieved from [Link]

Sources

- 1. 1,1-Dichloroethylene | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. agilent.com [agilent.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1,1-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. epa.gov [epa.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. SDS/MSDS - CAS:118818-95-4 - supplier / synthesis - Clinochlore-IIbb-2 (Al2Mg5(OH)8O(SiO3)3) [en.xixisys.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide to 1,1-Dichloroethylene-d2: Synthesis, Isotopic Enrichment, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,1-dichloroethylene-d2 (DCE-d2), a deuterated isotopologue of the industrially significant monomer, 1,1-dichloroethylene. With an isotopic enrichment of 98 atom % D, this compound serves as a valuable tool in a range of scientific disciplines, particularly in mechanistic studies, metabolic fate determination, and as a building block in the synthesis of deuterated pharmaceuticals. This document details the synthetic pathway to achieve high isotopic enrichment, robust analytical methodologies for its characterization, its key physicochemical properties, and its applications in research and drug development. Emphasis is placed on the causality behind experimental choices and the implementation of self-validating systems for ensuring scientific integrity.

Introduction: The Significance of Deuterium Labeling

Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful technique for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the properties of molecules. Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research and development. The increased mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can profoundly influence the pharmacokinetic and metabolic profiles of drug candidates. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the cleavage of a C-H bond, a common step in drug metabolism by enzymes such as the cytochrome P450 family.[1][2] By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, it is possible to improve a drug's metabolic stability, reduce the formation of toxic metabolites, decrease dosing frequency, and enhance its overall safety and efficacy profile.[3][4]

1,1-Dichloroethylene-d2, with its two deuterium atoms, serves as a valuable synthon for introducing a gem-dideuterated vinylidene moiety into more complex molecules. Its high isotopic enrichment of 98 atom % D ensures that the vast majority of the molecules possess the desired isotopic composition, making it a reliable starting material for multi-step syntheses.

Physicochemical Properties and Safety Considerations

1,1-Dichloroethylene (also known as vinylidene chloride) is a colorless, volatile liquid with a mild, sweet odor.[5][6][7] Its deuterated counterpart, DCE-d2, is expected to have nearly identical physical properties, with minor differences in molar mass and density.

Table 1: Physicochemical Properties of 1,1-Dichloroethylene

| Property | Value | Reference |

| Molecular Formula | C₂H₂Cl₂ | [5] |

| Molar Mass (non-deuterated) | 96.94 g/mol | [5] |

| Molar Mass (d2, 98 atom % D) | ~98.95 g/mol | Calculated |

| Boiling Point | 32 °C (90 °F; 305 K) | [5] |

| Melting Point | -122 °C (-188 °F; 151 K) | [5] |

| Density | 1.213 g/cm³ | [5] |

| Solubility in Water | 2,240 mg/L (25°C) | [5] |

| Vapor Pressure | 500 mmHg (20°C) | [5] |

Safety Profile:

1,1-Dichloroethylene is an extremely flammable liquid and vapor and should be handled with appropriate precautions in a well-ventilated fume hood, away from ignition sources.[8] It is harmful if swallowed or inhaled and can cause serious eye irritation.[8] It is also suspected of causing cancer.[8] Due to its tendency to polymerize, commercial preparations are typically stabilized with inhibitors like hydroquinone monomethyl ether.[8] All handling should be performed by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 1,1-Dichloroethylene-d2 with 98 atom % D Isotopic Enrichment

The primary industrial route for the synthesis of 1,1-dichloroethylene is the dehydrochlorination of 1,1,2-trichloroethane.[9] This well-established reaction can be adapted to produce the deuterated isotopologue by utilizing a deuterated precursor. The key to achieving high isotopic enrichment in the final product lies in the isotopic purity of the starting material.

Rationale for Precursor Selection

To synthesize 1,1-dichloroethylene-d2 (Cl₂C=CD₂), the logical precursor is 1,1,2-trichloroethane that is deuterated at the C2 position. Commercially available 1,1,2-trichloroethane-(1,2,2-D₃, 98%) is an ideal starting material. The dehydrochlorination reaction involves the elimination of a hydrogen (or deuterium) atom from the C2 position and a chlorine atom from the C1 position. By starting with a precursor that has high isotopic enrichment at the C2 position, a high isotopic enrichment in the resulting alkene is ensured.

Synthetic Workflow

The synthesis of 1,1-dichloroethylene-d2 is achieved through a base-catalyzed elimination reaction. The choice of base and reaction conditions is critical to favor the desired 1,1-disubstituted alkene over the isomeric 1,2-dichloroethylene.

Caption: Synthetic workflow for 1,1-Dichloroethylene-d2.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the dehydrochlorination of 1,1,2-trichloroethane.

Materials:

-

1,1,2-Trichloroethane-(1,2,2-D₃, 98%)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydroquinone monomethyl ether (MEHQ) (stabilizer)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

-

Heating mantle with temperature control

-

Receiving flask cooled in an ice bath

Procedure:

-

Preparation of the Base Solution: Prepare a 15% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in deionized water. Caution: This process is exothermic.

-

Reaction Setup: In a round-bottom flask, combine the 1,1,2-trichloroethane-d3 and the aqueous NaOH solution in a 1:1.1 molar ratio of the trichloroethane to NaOH. Add a magnetic stir bar.

-

Reaction: Heat the mixture to 75°C with vigorous stirring. The low boiling point of 1,1-dichloroethylene-d2 (approx. 32°C) will cause it to distill as it is formed.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

-

Work-up:

-

Wash the collected distillate with a small amount of cold deionized water to remove any traces of NaOH.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Stabilization and Storage:

-

Filter the dried product to remove the drying agent.

-

Add a small amount of hydroquinone monomethyl ether (e.g., 200 ppm) as a stabilizer to prevent polymerization.

-

Store the final product in a tightly sealed container at 2-8°C, protected from light.

-

Characterization and Isotopic Enrichment Analysis

Confirmation of the product's identity and determination of its isotopic enrichment are crucial, self-validating steps in this process. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine the degree of deuteration.

-

¹H NMR: In a ¹H NMR spectrum of 1,1-dichloroethylene-d2 with 98% isotopic enrichment, the signal corresponding to the vinyl protons (normally around 5.4 ppm for the non-deuterated compound) will be significantly diminished.[6] The residual proton signal will appear as a complex multiplet due to coupling with deuterium (a triplet for each proton coupled to a single deuterium, further split by the other deuterium). The integration of this residual signal relative to an internal standard can be used to quantify the isotopic purity.

-

¹³C NMR: The ¹³C NMR spectrum will show two signals for the two carbon atoms. The signal for the deuterated carbon (CD₂) will appear as a quintet due to C-D coupling. The chemical shift will also be slightly upfield compared to the non-deuterated analogue due to the isotopic effect.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining isotopic enrichment. When coupled with Gas Chromatography (GC-MS), it also provides information about the purity of the sample.

-

Expected Fragmentation Pattern: The mass spectrum of 1,1-dichloroethylene is characterized by a molecular ion peak and fragment ions resulting from the loss of chlorine and hydrogen atoms. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for chlorine-containing fragments.

-

Determining Isotopic Enrichment: For 1,1-dichloroethylene-d2, the molecular ion (M⁺) will be shifted by +2 mass units compared to the non-deuterated compound. The isotopic cluster for the molecular ion of Cl₂C=CD₂ will be centered at m/z 98, 100, and 102, corresponding to the combinations of chlorine and carbon isotopes. By comparing the relative intensities of the ion at m/z 96 (corresponding to the non-deuterated species) and the ions corresponding to the d1 and d2 species, the isotopic enrichment can be accurately calculated.

Table 2: Expected Molecular Ion Cluster in Mass Spectrum

| m/z | Isotopologue | Expected Relative Abundance (for 98% D enrichment) |

| 96 | C₂H₂³⁵Cl₂ | Low |

| 97 | C₂HD³⁵Cl₂ | Low |

| 98 | C₂D₂³⁵Cl₂ / C₂H₂³⁵Cl³⁷Cl | High |

| 100 | C₂D₂³⁵Cl³⁷Cl / C₂H₂³⁷Cl₂ | High |

| 102 | C₂D₂³⁷Cl₂ | Moderate |

Analytical Workflow

Caption: Analytical workflow for product validation.

Applications in Research and Drug Development

The strategic incorporation of deuterium into molecules offers significant advantages in pharmaceutical research.

-

Mechanistic Studies: 1,1-Dichloroethylene-d2 can be used as a starting material to synthesize deuterated analogs of biologically active molecules. By comparing the biological activity and metabolic fate of the deuterated versus non-deuterated compounds, researchers can gain insights into reaction mechanisms and identify sites of metabolic attack.

-

Metabolic Profiling: Deuterated compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The distinct mass of deuterated metabolites allows for their easy detection and quantification by mass spectrometry, even in complex biological matrices.

-

Improving Drug Properties: As previously discussed, the kinetic isotope effect can be leveraged to improve the metabolic stability of drugs. By replacing hydrogen with deuterium at a site of rapid metabolism, the rate of drug clearance can be reduced, leading to a longer half-life, improved bioavailability, and potentially a more favorable dosing regimen.[4] This "deuterium switch" approach has been successfully employed in the development of several approved drugs.

Conclusion

1,1-Dichloroethylene-d2 with a high isotopic enrichment of 98 atom % D is a valuable and versatile building block for researchers in chemistry and drug development. Its synthesis via the dehydrochlorination of a readily available deuterated precursor is a straightforward and efficient process. Rigorous analytical characterization using NMR and MS is essential to validate the identity, purity, and isotopic enrichment of the final product. The strategic use of this and other deuterated compounds holds immense potential for advancing our understanding of chemical and biological processes and for the development of safer and more effective medicines.

References

-

Wikipedia. (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

-

International Programme on Chemical Safety. (2003). 1,1-DICHLOROETHENE (VINYLIDENE CHLORIDE). Retrieved from [Link]

- Google Patents. (n.d.). US3594428A - Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride.

-

PubChem. (n.d.). Vinylidene chloride. Retrieved from [Link]

-

ATB. (n.d.). 1,1-Dichloroethene | C2H2Cl2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for 1,1-Dichloroethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly efficient catalyst for 1,1,2-trichloroethane dehydrochlorination via BN3 frustrated Lewis acid-base pairs. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from [Link]

-

ResearchGate. (2025). Simulation and Experimental Study on Mechanism and Kinetics of 1,1,2-trichloroethane Dehydrochlorination Reaction. Retrieved from [Link]

-

IN.gov. (n.d.). 1,1,2-TRICHLOROETHANE (C2H3Cl3) Chemical Abstracts Service (CAS) Number: 79-00-5. Retrieved from [Link]

-

PubMed. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][9]benzothiazepines. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

-

NIST. (n.d.). 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra (in 1,1,2,2‐tetrachloroethane‐d2 at 110 °C) for.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

Publisso. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

-

PubMed. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Retrieved from [Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]

-

Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

-

PLOS One. (n.d.). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Retrieved from [Link]

-

Heavy Water Board. (n.d.). L14 Importance of Deuterium in Pharmaceutical Chemistry. Retrieved from [Link]

-

Reddit. (n.d.). How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals, Org.... Retrieved from [Link]

-

PubChem. (n.d.). Trans-1,2-Dichloroethylene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Retrieved from [Link]

-

ResearchGate. (2021). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3594428A - Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride - Google Patents [patents.google.com]

- 3. Vinylidene chloride | H2C=CCl2 | CID 6366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Ethene, 1,1-dichloro- [webbook.nist.gov]

- 6. 1,1-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 7. 1,1-Dichloroethene (Vinylidene Chloride) (Cicads 51, 2003) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,1-Dichloroethene | C2H2Cl2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Precision in Isotopologue Identification: A Technical Guide to 1,1-Dichloroethylene-d2 Nomenclature

Executive Summary

In high-precision metabolic profiling, environmental toxicology, and kinetic isotope effect (KIE) studies, the distinction between a standard chemical and its deuterated isotopologue is binary: success or failure.[1][2] 1,1-Dichloroethylene-d2 (Vinylidene chloride-d2) presents a unique nomenclature challenge due to the asymmetry of its chlorination. Unlike symmetric molecules where deuteration sites are equivalent, this compound requires rigorous attention to positional numbering—specifically the 1,1-dichloro-2,2-dideuterio configuration.[1][2]

This guide provides a validated framework for identifying, searching, and verifying 1,1-Dichloroethylene-d2 across disparate chemical databases. It moves beyond simple synonym lists to establish a self-validating search protocol designed to prevent the accidental procurement of non-deuterated or incorrect isomeric standards.

Part 1: Chemical Identity & The "2,2" Nomenclature Trap[1][2]

The Asymmetry Logic

To master the search for this compound, one must understand the IUPAC numbering priority.[1][2] In 1,1-dichloroethylene , the carbon atom bearing the two chlorine atoms is designated

-

Chemically Accurate Name: 1,1-Dichloro-2,2-dideuterioethene[1][2]

-

The Trap: Searching for "1,1-d2" often yields zero results in strict IUPAC databases because the deuteriums are technically at the 2-position, even though the molecule is defined by the 1-chlorines.[1][2]

Core Identifiers (The Truth Source)

Use these identifiers to anchor your database queries.[1][2] Note the distinct InChIKey, which encodes the isotopic layer.[1][2]

| Identifier Type | Value | Notes |

| CAS Registry Number | 22280-73-5 | CRITICAL: Do not use 75-35-4 (Unlabeled).[1][2][3] |

| IUPAC Name | 1,1-Dichloro-2,2-dideuterioethene | The most precise systematic name.[1][2] |

| PubChem CID | 12233278 | Distinct from CID 6366 (Unlabeled).[1][2] |

| InChI String | InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | Note /i1D2 indicating deuterium on C2.[1][2] |

| InChIKey | LGXVIGDEPROXKC-DICFDUPASA-N | The suffix DICFDUPASA denotes isotopic modification.[1][2] |

| Chemical Formula | Explicitly shows deuterium content.[1][2] |

Part 2: Database-Specific Synonym Strategies

Different databases index isotopologues using varying logic. A "one-size-fits-all" search query often fails.

The Repository Matrix

The following table synthesizes how major repositories index this specific isotopologue.

| Database / Vendor | Primary Search Term | Secondary/Internal Code | Search Strategy Note |

| PubChem | 1,1-Dichloroethene-d2 | CID: 12233278 | Search by CID is safest.[1][2] Name search often defaults to unlabeled parent.[1][2] |

| CAS (SciFinder) | 22280-73-5 | Vinylidene chloride-d2 | Strict CAS searching is the only fail-safe method here.[1][2] |

| Cambridge Isotope Labs | 1,1-Dichloroethylene (2,2-D2) | DLM-1935 | Uses explicit "2,2-D2" notation to avoid ambiguity.[1][2] |

| Sigma-Aldrich | Vinylidene chloride-d2 | CDS000...[1][2] (Variable) | Often cross-lists CIL catalog numbers. |

| ChemSpider | 1,1-Dichloro-2,2-dideuterioethene | ID: 10606994 | Favors strict IUPAC nomenclature over trade names.[1][2] |

Visualization: The Nomenclature Logic Flow

The following diagram illustrates the decision logic required to arrive at the correct chemical structure, differentiating it from its isomers (cis/trans-1,2-dichloroethylene).

Figure 1: Logical derivation of the "2,2-d2" nomenclature from the parent "1,1-dichloro" structure.[1][2]

Part 3: Protocol for Database Interrogation

To ensure scientific integrity, do not rely on a single search string. Use this Triangulation Protocol to verify you have located the correct isotopologue.

Step 1: The CAS Anchor

Always begin with CAS 22280-73-5 .[1][2]

-

Why: This is the unique numeric identifier for the

species.[1][2] -

Warning: If a vendor lists CAS 75-35-4, they are selling you the unlabeled compound, regardless of the product title.[1][2]

Step 2: The InChIKey Verification

If the database lacks CAS support, search using the InChIKey: LGXVIGDEPROXKC-DICFDUPASA-N.[1][2]

-

Mechanism:[1][2] The first block (LGXVIGDEPROXKC) represents the connectivity (skeleton).[1][2] The second block (DICFDUPASA) contains the isotopic layer.[1][2]

-

Validation: If the second block reads UHFFFAOYSA, you have found the unlabeled parent.[1][2] Abort.

Step 3: Isotopic Purity Check

Once the record is found, verify the "Isotopic Enrichment" or "Atom % D".[1][2]

-

Requirement: High-fidelity KIE studies typically require >98% D.[1][2]

-

Synonym Indicator: Look for "Perdeuterovinylidene chloride" in the synonym list—this implies full deuteration of the vinyl protons.[1][2]

Part 4: Applications & Experimental Context

Why does this specific nomenclature matter? The precise location of the deuterium atoms dictates the utility of the molecule in research.[1][2]

Kinetic Isotope Effects (KIE)

In metabolic degradation studies (e.g., cytochrome P450 oxidation), the C-H bond cleavage is often the rate-determining step.[1][2]

-

Relevance: Using 1,1-dichloro-2,2-dideuterioethene allows researchers to measure the primary KIE.[1][2] If the deuteriums were misplaced (e.g., scrambling), the kinetic data would be invalid.[1][2]

Mass Spectrometry Internal Standards

-

Shift: The

analog provides a +2 Da mass shift (m/z 96 -

Interference: Because chlorine has natural isotopes (

and

Search Workflow Visualization

The following diagram outlines the operational workflow for a researcher confirming the identity of a standard before purchase.

Figure 2: Operational workflow for validating 1,1-Dichloroethylene-d2 identity in vendor catalogs.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12233278: Ethene-1,1-d2, 2,2-dichloro-.[1][2] PubChem. Available at: [Link][1][2]

-

National Institute of Standards and Technology (NIST). 1,1-Dichloroethylene (Gas Phase Thermochemistry).[1][2] NIST Chemistry WebBook, SRD 69. Available at: [Link](Note: Linked for parent compound physical property reference; isotopic shift data requires specific d2 search).[1][2]

-

U.S. Environmental Protection Agency (EPA). Toxicological Review of 1,1-Dichloroethylene.[1][2] EPA Integrated Risk Information System.[1][2] Available at: [Link]

Sources

Technical Guide: Vapor Pressure & Isotope Effects of 1,1-Dichloroethylene-d2

This technical guide provides an in-depth analysis of the physicochemical distinctions between 1,1-Dichloroethylene (1,1-DCE) and its deuterated isotopologue, 1,1-Dichloroethylene-d2 (1,1-DCE-d2). It is designed for researchers requiring precise data for metabolic stability studies, kinetic isotope effect (KIE) applications, and spectroscopic calibration.

Executive Summary

1,1-Dichloroethylene-d2 (CAS: 13214-70-5) is the deuterium-labeled analog of the industrial monomer 1,1-dichloroethylene (Vinylidene chloride). While the protium form (1,1-DCE) is a well-characterized volatile liquid (

Contrary to the intuitive assumption that "heavier is less volatile," halogenated hydrocarbons frequently exhibit an Inverse Isotope Effect (P

Physicochemical Baseline: 1,1-Dichloroethylene (Non-Deuterated)

To establish a comparative baseline, we utilize the Antoine Equation parameters derived from NIST critically evaluated data.

Antoine Equation:

Table 1: Reference Vapor Pressure Data for 1,1-DCE

Parameters (NIST):

| Temperature (°C) | Temperature (K) | Vapor Pressure (Bar) | Vapor Pressure (mmHg) |

| 0.0 | 273.15 | 0.268 | 201.0 |

| 10.0 | 283.15 | 0.418 | 313.5 |

| 20.0 | 293.15 | 0.628 | 471.0 |

| 25.0 | 298.15 | 0.759 | 569.3 |

| 30.0 | 303.15 | 0.911 | 683.3 |

| 31.7 (Boiling) | 304.85 | 1.013 | 760.0 |

The Vapor Pressure Isotope Effect (VPIE)

Theoretical Divergence: Inverse vs. Normal

The substitution of Hydrogen (

-

Normal Isotope Effect (

): Common in associated liquids (e.g., water, alcohols) where hydrogen bonding is dominant. Deuterium strengthens the H-bond, lowering volatility. -

Inverse Isotope Effect (

): Frequently observed in non-associated halogenated hydrocarbons (e.g., chloroform, 1,1-DCE).-

Mechanism: The C-D bond is shorter and has a smaller mean square amplitude of vibration than the C-H bond.[1] This results in a slightly smaller molar volume and reduced effective polarizability for the deuterated molecule. Consequently, intermolecular Van der Waals attractive forces are slightly weaker, leading to a higher vapor pressure for the heavy isotopologue.

-

Expected Magnitude for 1,1-DCE-d2: Based on analogous data for chlorinated ethylenes and haloforms [2], the inverse effect is typically small, often in the range of +0.3‰ to +1.7‰ (per mil) .

-

Prediction: 1,1-DCE-d2 will exhibit a vapor pressure approximately 0.1% to 0.2% higher than the values listed in Table 1.

Experimental Protocol: Differential Static Measurement

Because the VPIE is subtle (<1%), standard manometers are insufficient. The Differential Static Method is the required protocol for definitive characterization.

Methodology

This protocol measures the pressure difference (

Step-by-Step Workflow:

-

Purification: Both samples must be degassed via minimum three Freeze-Pump-Thaw cycles to remove dissolved atmospheric gases (which would dwarf the isotope effect).

-

Equilibration: Samples are placed in a dual-arm cell immersed in a thermostat bath (stability

K). -

Nulling: A differential capacitance manometer (e.g., MKS Baratron) is zeroed with both sides open to vacuum.

-

Measurement: The valve connecting the two arms is closed. The differential pressure is recorded as a function of temperature.[2]

Diagram: Differential Vapor Pressure Apparatus

Caption: Schematic of a differential static apparatus. The differential manometer measures ΔP directly between the H2 and D2 isotopologues, eliminating temperature fluctuation errors.

Synthesis & Metabolic Applications

Synthesis Route

1,1-DCE-d2 is typically synthesized via the dehydrochlorination of deuterated trichloroethane precursors.

-

Precursor: 1,1,2-Trichloroethane-d3.

-

Reagent: Calcium hydroxide (Ca(OH)

) or Sodium hydroxide (NaOH).[3] -

Reaction:

Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, 1,1-DCE is a known hepatotoxin activated by Cytochrome P450 2E1 (CYP2E1). Deuteration is used to probe this mechanism.[1]

Mechanism of Action:

-

Bioactivation: CYP2E1 oxidizes 1,1-DCE to the unstable 1,1-dichloroethylene epoxide.

-

KIE Blockade: The C-H bond cleavage is a rate-limiting step. Replacing H with D introduces a Primary Kinetic Isotope Effect (

), significantly slowing the formation of the toxic epoxide [3]. -

Outcome: 1,1-DCE-d2 exhibits reduced hepatotoxicity compared to 1,1-DCE, confirming the role of CYP2E1-mediated oxidation.

Diagram: Metabolic Fate & KIE

Caption: CYP2E1-mediated bioactivation of 1,1-DCE. Deuteration (1,1-DCE-d2) slows the oxidation step via the Kinetic Isotope Effect, reducing epoxide formation.

References

-

NIST Chemistry WebBook. Ethene, 1,1-dichloro- (CAS 75-35-4) Thermophysical Properties. National Institute of Standards and Technology.[4][5][6][7][8]

-

Kopinke, F. D., & Georgi, A. (2017). Vapor Pressure Isotope Effects in Halogenated Organic Compounds. Analytical Chemistry.[7][8]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.

-

ATSDR. Toxicological Profile for 1,1-Dichloroethene. Agency for Toxic Substances and Disease Registry.

Sources

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. 1,1-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 4. Ethene, 1,1-dichloro- [webbook.nist.gov]

- 5. Ethane, 1,1-dichloro- [webbook.nist.gov]

- 6. Ethene, 1,1-dichloro- [webbook.nist.gov]

- 7. Ethene, 1,1-dichloro- [webbook.nist.gov]

- 8. Ethene, 1,1-dichloro- [webbook.nist.gov]

An In-depth Technical Guide to the Refractive Index and Density of 1,1-Dichloroethylene-d2

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to 1,1-Dichloroethylene-d2

1,1-Dichloroethylene (1,1-DCE), also known as vinylidene chloride, is an organochloride with the formula C₂H₂Cl₂.[1] It is a colorless, volatile liquid with a sharp odor.[1][2] The deuterated isotopologue, 1,1-Dichloroethylene-d2 (C₂D₂Cl₂), substitutes the two hydrogen atoms with deuterium. This isotopic labeling is of significant interest in various research applications, including mechanistic studies of drug metabolism, as a standard in nuclear magnetic resonance (NMR) spectroscopy, and in environmental fate and transport studies.

The physical properties of a molecule, such as its refractive index and density, are fundamental parameters that are influenced by its molecular composition and structure. Deuteration, the replacement of protium (¹H) with deuterium (²H), leads to a subtle but measurable increase in molecular weight and can influence intermolecular interactions, thereby affecting these macroscopic properties.

Physicochemical Properties: A Comparative Analysis

While experimental data for 1,1-Dichloroethylene-d2 is scarce, we can establish a strong baseline by examining the well-documented properties of its non-deuterated counterpart, 1,1-Dichloroethylene.

| Property | 1,1-Dichloroethylene (C₂H₂Cl₂) | 1,1-Dichloroethylene-d2 (C₂D₂Cl₂) |

| Molecular Formula | C₂H₂Cl₂ | C₂D₂Cl₂ |

| Molar Mass | 96.94 g/mol [1] | Approx. 98.95 g/mol |

| Density | 1.213 g/cm³ at 20°C[1][2][3] | Slightly higher than 1.213 g/cm³ (estimated) |

| Refractive Index (n_D²⁰) | 1.4249[4] | Expected to be very similar to 1.4249 |

| Boiling Point | 32 °C (90 °F; 305 K)[1] | Expected to be very similar to 32 °C |

| Melting Point | -122 °C (-188 °F; 151 K)[1] | Expected to be very similar to -122 °C |

Expert Insight on Deuteration Effects:

-

Density: The increase in molecular weight due to the substitution of hydrogen with deuterium will lead to a predictable increase in the density of 1,1-Dichloroethylene-d2 compared to 1,1-Dichloroethylene. While the exact value requires experimental determination, it is a direct consequence of the greater mass of the deuterium nucleus.

-

Refractive Index: The refractive index is primarily dependent on the electronic polarizability and the number density of the molecules. As the electronic structure is not significantly altered by isotopic substitution, the refractive index of 1,1-Dichloroethylene-d2 is expected to be very close to that of its non-deuterated analog.

Experimental Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light.[5] For volatile liquids like 1,1-Dichloroethylene-d2, precise temperature control and minimization of sample evaporation are paramount for accurate measurements.

Recommended Methodology: Digital Refractometry

Modern digital refractometers offer high precision, require small sample volumes, and provide automated measurements, which minimizes operator-dependent variability.[6]

Protocol for Refractive Index Measurement of 1,1-Dichloroethylene-d2

-

Instrument Calibration:

-

Ensure the digital refractometer is calibrated according to the manufacturer's specifications. Typically, this involves using a standard of known refractive index, such as distilled water.

-

The standard practice is to use the sodium D-line (589.3 nm) for illumination and maintain a constant temperature of 20°C.[5][7]

-

-

Sample Preparation and Handling:

-

Due to the high volatility of 1,1-Dichloroethylene-d2, it is crucial to work in a well-ventilated fume hood.

-

Equilibrate the sample to the measurement temperature (20°C) in a sealed vial to prevent evaporation and compositional changes.

-

-

Measurement Procedure:

-

Clean the prism of the refractometer with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Apply a small drop of the 1,1-Dichloroethylene-d2 sample to the prism surface.

-

Immediately initiate the measurement to minimize evaporative losses.

-

Record the refractive index reading.

-

-

Data Validation and Reporting:

-

Perform multiple readings (at least three) and calculate the average value.

-

The readings should be consistent, with a low standard deviation, to ensure the reliability of the data.

-

Report the refractive index along with the measurement temperature and the wavelength of light used (e.g., n_D²⁰).

-

Caption: Workflow for the determination of the refractive index of volatile liquids.

Experimental Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, it is temperature-dependent. Several methods can be employed for density determination, with the choice depending on the required accuracy and sample volume.

Recommended Methodology: Oscillating U-tube Densitometry

This technique offers high accuracy and precision, requires a small sample volume, and provides rapid measurements. It is particularly well-suited for research and quality control applications.

Protocol for Density Measurement of 1,1-Dichloroethylene-d2

-

Instrument Calibration:

-

Calibrate the digital density meter using two standards of known density that bracket the expected density of the sample. Common standards include dry air and ultrapure water.

-

Ensure the instrument's temperature control is set to the desired measurement temperature (e.g., 20°C).

-

-

Sample Preparation and Handling:

-

As with refractive index measurements, handle the volatile 1,1-Dichloroethylene-d2 in a fume hood and ensure the sample is equilibrated to the measurement temperature in a sealed container.

-

-

Measurement Procedure:

-

Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the measurement cell. The presence of bubbles will lead to erroneously low density readings.

-

Allow the reading to stabilize, which indicates that the sample has reached thermal equilibrium with the U-tube.

-

Record the density value.

-

-

Data Validation and Reporting:

-

Perform multiple measurements with fresh aliquots of the sample to ensure reproducibility.

-

Between measurements, thoroughly clean and dry the U-tube with appropriate solvents.

-

Report the density in g/cm³ or kg/m ³ and specify the measurement temperature.

-

Caption: Workflow for the determination of the density of volatile liquids.

Safety Considerations

1,1-Dichloroethylene is an extremely flammable liquid and vapor.[8][9] It is also toxic if swallowed or inhaled and is suspected of causing cancer.[8][9][10] It is imperative to handle this compound and its deuterated analogue in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Conclusion

References

-

ResearchGate. (n.d.). Refractive index of 1,2-dichloroethane. Retrieved from [Link]

-

Restek. (n.d.). 1,1-Dichloroethene. EZGC Method Translator. Retrieved from [Link]

-

Wikipedia. (2024, January 22). 1,1-Dichloroethylene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 1,1-Dichloroethene. U.S. Department of Health and Human Services. Retrieved from [Link]

-

PubChem. (n.d.). Vinylidene chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2024). Safety Data Sheet: 1,1-Dichloroethene. Retrieved from [Link]

-

Microscope World. (2024). Refractive Index Liquids. Retrieved from [Link]

- Playfair, L., & Wanklyn, J. A. (1862). On a Mode of Taking the Density of Vapour of Volatile Liquids, at Temperatures below the Boiling Point. Transactions of the Royal Society of Edinburgh, 23(1), 131-143.

-

MDPI. (2014). Refractive Index Measurement of Liquids Based on Microstructured Optical Fibers. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]

-

Reddit. (2012). Density of volatile liquid. r/chemhelp. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

Airgas. (2021). Safety Data Sheet: Nonflammable Gas Mixture. Retrieved from [Link]

Sources

- 1. 1,1-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. ez.restek.com [ez.restek.com]

- 4. Vinylidene chloride | H2C=CCl2 | CID 6366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. Refractive Index Liquids - Microscope World [microscopeworld.com]

- 8. agilent.com [agilent.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. airgas.com [airgas.com]

Methodological & Application

Application Note: Utilizing 1,1-Dichloroethylene-d2 as an Internal Standard for Enhanced Accuracy in GC-MS Analysis of Volatile Organic Compounds

Introduction: The Imperative for Precision in Volatile Analyte Quantification

In the landscape of pharmaceutical development, environmental monitoring, and industrial quality control, the accurate quantification of volatile organic compounds (VOCs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity. However, the inherent variability in sample preparation, injection volume, and instrument response can introduce significant analytical error. The implementation of an internal standard (IS) is a robust strategy to mitigate these variables, ensuring the highest level of data integrity.[1]

This application note provides a comprehensive guide to the theory, selection, and practical application of 1,1-Dichloroethylene-d2 (DCE-d2) as an internal standard for the GC-MS analysis of VOCs. Deuterated standards, such as DCE-d2, are the preferred choice for mass spectrometry-based methods because they are chemically almost identical to their non-deuterated counterparts, yet are distinguishable by their mass-to-charge ratio (m/z).[2][3] This near-identical chemical behavior ensures that the internal standard experiences the same analytical variations as the target analyte, from extraction to ionization, thereby providing a reliable basis for correction and accurate quantification.[4][5]

The Rationale for 1,1-Dichloroethylene-d2 as an Internal Standard

1,1-Dichloroethylene (1,1-DCE) is a common environmental contaminant and industrial chemical, making its accurate measurement critical.[6][7] The selection of an internal standard is a critical step in method development.[8] An ideal internal standard should possess the following characteristics:

-

Chemical and Physical Similarity: It should closely resemble the analyte(s) of interest in terms of chemical properties, boiling point, and chromatographic behavior.[5][9]

-

Chromatographic Resolution: It must be well-separated from all other sample components.[10]

-

Non-interference: It should not be naturally present in the samples being analyzed.[1]

-

Mass Spectral Distinction: In MS detection, its mass spectrum should be clearly distinguishable from the analytes.

1,1-Dichloroethylene-d2 fulfills these criteria exceptionally well when analyzing its non-deuterated analogue and other similar volatile chlorinated hydrocarbons. Its physicochemical properties are nearly identical to 1,1-DCE, ensuring it co-elutes or elutes very closely, and behaves similarly during sample preparation and injection. The mass difference of two daltons (due to the two deuterium atoms) provides a clear and unambiguous signal in the mass spectrometer, preventing any cross-contribution to the analyte signal.

Physicochemical Properties of 1,1-Dichloroethylene and its Deuterated Analog

A thorough understanding of the physical and chemical properties of both the analyte and the internal standard is fundamental to successful method development.

| Property | 1,1-Dichloroethylene (1,1-DCE) | 1,1-Dichloroethylene-d2 (DCE-d2) | Data Source(s) |

| Chemical Formula | C₂H₂Cl₂ | C₂D₂Cl₂ | [11][12] |

| Molar Mass | 96.94 g/mol | 98.95 g/mol (approx.) | [11][12] |

| Boiling Point | 32 °C | ~32 °C | [11][12] |

| Density | 1.213 g/cm³ | ~1.23 g/cm³ | [11][12] |

| Solubility in Water | 2,240 mg/L (25°C) | Poorly soluble | [12] |

| Vapor Pressure | 500 mmHg (20 °C) | High | [12] |

Note: The properties for DCE-d2 are estimated based on the properties of 1,1-DCE and the known effects of deuteration.

Experimental Workflow and Protocols

The successful implementation of DCE-d2 as an internal standard requires meticulous attention to detail in every step of the analytical process.

Caption: Workflow for GC-MS quantification using an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and the internal standard.

Materials:

-

1,1-Dichloroethylene (analytical standard grade)

-

1,1-Dichloroethylene-d2 (isotopic purity >98%)

-

Methanol (Purge and Trap grade)

-

Class A volumetric flasks

-

Gas-tight syringes

Procedure:

-

Stock Solution Preparation (1000 µg/mL):

-

Allow the sealed ampules of 1,1-DCE and DCE-d2 to equilibrate to room temperature.

-

In a fume hood, carefully transfer the entire content of a 1 mL ampule of 1,1-DCE into a 100 mL volumetric flask partially filled with methanol.

-

Rinse the ampule several times with methanol and add the rinsate to the flask.

-

Bring the flask to volume with methanol, cap, and invert several times to ensure homogeneity.

-

Repeat this process in a separate flask for the DCE-d2 to create the internal standard stock solution.

-

Store stock solutions at 4°C in amber vials with PTFE-lined caps.

-

-

Working Internal Standard Solution (e.g., 50 µg/mL):

-

Prepare a working solution of DCE-d2 by diluting the stock solution. For example, transfer 5 mL of the 1000 µg/mL DCE-d2 stock solution into a 100 mL volumetric flask and bring to volume with methanol. This concentration should be chosen to be similar to the expected concentration of the target analyte(s).[1]

-

-

Calibration Standard Preparation:

-

Prepare a series of calibration standards by performing serial dilutions of the 1,1-DCE stock solution.

-

For each calibration level, spike a fixed volume of the working internal standard solution to achieve a constant concentration of DCE-d2 in every standard. For example, add 10 µL of the 50 µg/mL working IS solution to 5 mL of each aqueous calibration standard, resulting in a final IS concentration of 100 µg/L.[13]

-

Protocol 2: GC-MS Analysis

Objective: To establish optimal chromatographic and mass spectrometric conditions for the separation and detection of 1,1-DCE and DCE-d2.

Instrumentation: A typical system would consist of a Gas Chromatograph coupled with a Mass Spectrometer and a Purge and Trap or Headspace autosampler.

Typical GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| GC Column | 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624) | Provides excellent resolution for volatile compounds. |

| Oven Program | 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min | Separates a wide range of VOCs based on boiling points. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for enhanced sensitivity. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the analyte and IS. |

| Quantifier Ion (1,1-DCE) | m/z 61 | A prominent and specific ion in the mass spectrum of 1,1-DCE. |

| Qualifier Ion (1,1-DCE) | m/z 96 | Confirms the identity of the analyte. |

| Quantifier Ion (DCE-d2) | m/z 63 | Shifted by 2 Da from the analyte's quantifier ion. |

| Qualifier Ion (DCE-d2) | m/z 98 | Confirms the identity of the internal standard. |

These parameters are a starting point and should be optimized for the specific instrument and application.

Data Analysis and Method Validation

The core of the internal standard method lies in the use of response ratios for calibration and quantification.

Calculation of Response Factor (RF):

The Response Factor (RF) is calculated for each calibration standard using the following equation:

RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

A calibration curve is then generated by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS) or simply the analyte concentration, as the IS concentration is constant.[14]

Quantification of Unknown Samples:

The concentration of the analyte in an unknown sample is calculated by first determining the area ratio from the chromatogram and then using the calibration curve to determine the analyte concentration.

Method Validation:

A robust method validation is essential to ensure the reliability of the results.[15] Key validation parameters include:

| Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional relationship between response and concentration over a defined range.[15] |

| Accuracy | 80-120% recovery of spiked samples | Measures the closeness of the measured value to the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 15% | Assesses the repeatability and intermediate precision of the method.[15] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be accurately quantified. |

Conclusion: A Foundation for Reliable and Defensible Data

References

-

Wisconsin Department of Health Services. (2023, July 31). 1,1-Dichloroethylene. Available at: [Link]

-

International Programme on Chemical Safety (IPCS). (2003). 1,1-Dichloroethene (Vinylidene Chloride) (Cicads 51). Inchem.org. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,1-Dichloroethane. Available at: [Link]

-

Restek Corporation. 1,1-Dichloroethene - EZGC Method Translator. Available at: [Link]

-

Wikipedia. 1,1-Dichloroethylene. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 1,1-Dichloroethene. Available at: [Link]

-

Bibby Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]

-

Kubelka, T., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3597. Available at: [Link]

-

ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique. Available at: [Link]

-

U.S. Environmental Protection Agency. Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Archive. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Available at: [Link]

-

Agilent Technologies. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Available at: [Link]

-

MtoZ Biolabs. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Available at: [Link]

-

JEOL. Analysis of volatile organic compounds (VOCs) in water by HS- GC-MS Method. Available at: [Link]

-

Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(21), 11936-11944. Available at: [Link]

-

ResearchGate. Which internal standard? Deuterated or C13 enriched?. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Available at: [Link]

-

Schug, K. A. (2017, September 27). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC. Available at: [Link]

-

Yang, K. R., et al. (2015). HT column GC/MS method for determination of anthraquinone and its toxic impurities in paper products. Analytical Methods, 7(18), 7567-7573. Available at: [Link]

-

Shimadzu Corporation. Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method. Available at: [Link]

-

Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Available at: [Link]

-

Shimadzu Corporation. Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Waterand Solid Waste. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Available at: [Link]

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 1,1-Dichloroethylene | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. environics.com [environics.com]

- 9. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ez.restek.com [ez.restek.com]

- 12. 1,1-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. environics.com [environics.com]

- 16. archive.epa.gov [archive.epa.gov]

- 17. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 18. Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Waterand Solid Waste : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. epa.gov [epa.gov]

Technical Application Note: Precision Quantitation of 1,1-Dichloroethylene-d2 in Aqueous Matrices

This Application Note is structured to serve as a definitive technical guide for the quantification of 1,1-Dichloroethylene-d2 (1,1-DCE-d2) in environmental aqueous matrices. While typically utilized as a Surrogate or Internal Standard (IS) in EPA methods (e.g., 524.3, 8260D), this guide addresses the dual requirement of:

-

Quantifying 1,1-DCE-d2 itself (e.g., for stock verification, isotope dilution studies, or tracer analysis).

-

Using 1,1-DCE-d2 as a Precision Reference to quantify native 1,1-Dichloroethylene.

Methodology: Purge and Trap (P&T) coupled with GC-MS (SIM/Scan) Target Matrix: Drinking Water, Groundwater, Surface Water CAS Registry: 1,1-DCE-d2 (Not always standard; Native CAS: 75-35-4)

Scientific Principles & Causality

The Analytical Challenge

1,1-Dichloroethylene (Vinylidene Chloride) is a highly volatile organic compound (VOC) with a boiling point of 31.7°C. Its deuterated analog, 1,1-DCE-d2 , possesses nearly identical physicochemical properties but a distinct mass spectral fingerprint.

The quantification relies on dynamic headspace extraction (Purge and Trap) . The causality of the method success hinges on three physical phase transitions:

-

Liquid-to-Gas (Purging): Inert gas (He or N2) sparges the water sample, shifting the equilibrium of the volatile 1,1-DCE-d2 from the aqueous phase to the gaseous phase based on its Henry’s Law constant.

-

Gas-to-Solid (Trapping): The analyte is adsorbed onto a hydrophobic sorbent (e.g., Vocarb 3000) at ambient temperature, concentrating the sample while venting water vapor.

-

Solid-to-Gas (Desorption): Rapid heating reverses the adsorption, releasing the analyte as a tight band into the GC for separation.

Mass Spectral Logic (Isotope Shift)

Native 1,1-DCE (

-

Parent Ion (

): Shifts from 96 to 98 . -

Base Peak (

): Shifts from 61 to 63 .

Critical Analytical Decision: For quantification, we utilize Selected Ion Monitoring (SIM) or extracted ion chromatograms (EIC) at m/z 63 (Quant) and m/z 98 (Qualifier). This avoids interference from native 1,1-DCE and background hydrocarbons.

Experimental Workflow & Visualization

The following diagram illustrates the critical path from sample collection to MS detection, highlighting the "Fail-Safe" decision nodes for Quality Control.

Caption: Figure 1. Dynamic Purge & Trap workflow for 1,1-DCE-d2 analysis with integrated Quality Control decision node.

Detailed Protocol

A. Reagents and Standards

-

Primary Standard: 1,1-Dichloroethylene-d2 (2000 µg/mL in Methanol).

-

Secondary Internal Standard (Reference): Fluorobenzene or Bromochloromethane (if quantifying 1,1-DCE-d2 as a target).

-

Matrix Modifier: Ascorbic Acid (removes residual chlorine) and Maleic Acid (pH adjustment). Note: Maleic acid is preferred over HCl in EPA 524.3 to prevent dehydrohalogenation of other targets, though HCl is acceptable for 1,1-DCE specifically.

B. Sample Preparation (Self-Validating Step)

-

Collection: Fill 40 mL amber VOA vials to the brim (zero headspace) to prevent volatilization.

-

Preservation: Add 25 mg Ascorbic Acid and acidify to pH < 2.

-

Storage: 4°C ± 2°C. Hold time: 14 days.

-

Verification: Before analysis, invert the vial. If an air bubble >6mm is present, reject the sample. (This is a physical self-validation of seal integrity).

C. Instrument Configuration (The "Engine")

1. Purge and Trap (e.g., Tekmar Atomx or equivalent)

| Parameter | Setting | Rationale |

| Trap Type | #9 (Vocarb 3000) | Hydrophobic; minimizes water transfer to MS. |

| Purge Gas | Helium or Nitrogen (99.999%) | Inert carrier; Nitrogen allowed per EPA 524.4. |

| Purge Flow | 40 mL/min | Optimized for VOC extraction efficiency. |

| Purge Time | 11.0 min | Ensures complete transfer of 1,1-DCE-d2 (equilibrium shift). |

| Dry Purge | 1.0 - 2.0 min | Critical: Removes water vapor that interferes with MS source. |

| Desorb Temp | 250°C - 260°C | Rapid release of analyte from trap. |

| Bake | 280°C for 4 min | Prevents carryover to next sample. |

2. GC-MS Parameters

-

Column: DB-624 or ZB-624 (30m x 0.25mm ID x 1.4µm film). The thick film focuses volatiles.

-

Oven Program:

-

35°C for 4 min (Hold to resolve 1,1-DCE-d2 from gases).

-

Ramp 10°C/min to 100°C.

-

Ramp 25°C/min to 240°C.

-

-

MS Acquisition:

-

Scan Mode: 35–260 amu (General profiling).

-

SIM Mode: Monitor m/z 63 (Quant), 98 (Qual 1), 65 (Qual 2).

-

Dwell Time: 50-100 ms per ion.

-

Quantification Strategy

Scenario A: 1,1-DCE-d2 as a Surrogate (Quality Indicator)

In this scenario, we add a known amount (e.g., 5 µL of 10 ppm stock) to every sample. We do not calculate concentration directly, but rather % Recovery .

-

Area_d2: Integrated area of m/z 63.

-

Area_IS: Area of the Internal Standard (e.g., Fluorobenzene m/z 96).

-

RF: Response Factor established during calibration.

Scenario B: Quantifying 1,1-DCE-d2 as a Target

To measure the exact concentration of 1,1-DCE-d2 (e.g., in a tracer study), you must calibrate against a different Internal Standard (e.g., Fluorobenzene).

Calibration Table (Example):

| Level | Conc. (µg/L) | Quant Ion (63) Response | Reference Ion (96) Response | RRF |

|---|---|---|---|---|

| 1 | 0.5 | 1200 | 5000 | 0.240 |

| 2 | 2.0 | 4900 | 5100 | 0.242 |